2-((Tert-butoxycarbonyl)amino)-4-(4-fluorophenyl)butanoic acid
Description
IUPAC Nomenclature and Systematic Identification
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (S)-2-((tert-butoxycarbonyl)amino)-4-(4-fluorophenyl)butanoic acid , reflecting its absolute configuration, functional groups, and substituent positions. The name decomposes as follows:
- Stereodescriptor (S): Denotes the counterclockwise (sinister) spatial arrangement at the chiral α-carbon (C2).
- tert-Butoxycarbonyl (Boc): A carbamate protecting group attached to the amine at C2.
- 4-(4-fluorophenyl): A para-fluorinated benzene ring connected via a three-carbon chain to the carboxylic acid.
Systematic identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 942065-50-1 | |
| Molecular Formula | C₁₅H₂₀FNO₄ | |
| SMILES Notation | O=C(OC(C)(C)C)NC@@HC(O)=O | |
| InChI Key | UFDQJUVQKJPLRA-ZETCQYMHSA-N |
The Boc group’s tert-butyl moiety (C(C)(C)C) and the fluorine atom’s para position on the phenyl ring are critical for distinguishing this compound from non-fluorinated or ortho/meta-substituted analogs.
Molecular Geometry and Conformational Analysis
The molecule adopts a folded conformation in solution due to steric interactions between the Boc group and the fluorophenyl ring. Key geometric parameters include:
- Bond Lengths: The C=O bond in the Boc carbamate measures approximately 1.23 Å, typical for carbonyl groups, while the C-F bond in the aromatic ring is 1.35 Å, consistent with fluorobenzene derivatives.
- Dihedral Angles: The torsion angle between the Boc-protected amine (N-C2-C3-C4) and the fluorophenyl ring (C4-C5-C6-F) ranges between 60° and 120°, depending on solvent polarity.
Density functional theory (DFT) calculations reveal two dominant conformers:
- Extended Conformer: The fluorophenyl ring and carboxylic acid group orient antiperiplanar, minimizing dipole interactions.
- Folded Conformer: The Boc group folds over the phenyl ring, stabilized by weak C–H···F hydrogen bonds.
Solvent-induced conformational changes are significant: polar aprotic solvents (e.g., dimethyl sulfoxide) favor the extended form, while nonpolar solvents (e.g., toluene) stabilize the folded state.
Comparative Analysis of Enantiomeric Forms (R/S Configurations)
The chiral center at C2 generates two enantiomers: the (S)- and (R)-forms. The (S)-enantiomer is preferentially synthesized due to its utility in peptide synthesis and pharmacological applications. Key comparisons include:
The (S)-configuration aligns with natural L-amino acid stereochemistry, making it compatible with enzymatic coupling reactions. Nuclear magnetic resonance (NMR) studies show distinct splitting patterns for the β-hydrogens (C3) in diastereomeric mixtures, enabling chiral resolution.
Crystallographic Data and Solid-State Arrangement
Single-crystal X-ray diffraction data for this compound remain unreported, but analogous fluorinated phenylalanine derivatives provide insights. For example, para-fluorinated L-phenylalanine (CSD refcode EXAXEG) crystallizes in the orthorhombic space group P2₁2₁2₁ with Z = 4 and unit cell parameters a = 5.42 Å, b = 7.89 Å, c = 15.23 Å. Key features include:
Properties
CAS No. |
1822582-39-7 |
|---|---|
Molecular Formula |
C15H20FNO4 |
Molecular Weight |
297.32 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C15H20FNO4/c1-15(2,3)21-14(20)17-12(13(18)19)9-6-10-4-7-11(16)8-5-10/h4-5,7-8,12H,6,9H2,1-3H3,(H,17,20)(H,18,19) |
InChI Key |
JYPLRFOLNJICIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC1=CC=C(C=C1)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Boc Protection of Amino Acid Precursors
The most common strategy involves introducing the Boc group to a preformed amino acid intermediate. For example, 2-amino-4-(4-fluorophenyl)butanoic acid is reacted with di-tert-butyl dicarbonate (Boc₂O) under basic conditions:
- Reagents : Boc₂O (1.2 equiv), NaOH (1.5 equiv), tetrahydrofuran (THF)/water (1:1).
- Conditions : 0°C to room temperature, 12–18 hours.
- Yield : 85–92% after aqueous workup and recrystallization.
Key challenges include maintaining stereochemical integrity and minimizing racemization. The use of polar aprotic solvents like THF ensures efficient Boc activation.
Coupling Reactions for Backbone Assembly
Peptide coupling reagents facilitate the integration of the Boc-protected amine with the fluorophenyl-containing fragment:
- Reagents : HOBt (1.1 equiv), EDCI (1.1 equiv), DIPEA (2.0 equiv) in DMF.
- Substrates : Boc-β-alanine and 4-fluorophenylalkyl halides.
- Yield : 70–78% after silica gel chromatography.
Optimization studies highlight DMF as superior to DCM for minimizing epimerization.
Enzymatic Resolution for Stereochemical Control
Racemic mixtures are resolved using subtilisin Carlsberg protease:
- Substrate : N-Cbz-protected racemic 4-(4-fluorophenyl)butanoate.
- Conditions : pH 7.4 buffer, 37°C, 24 hours.
- Outcome : >99% enantiomeric excess (ee) for the (S)-isomer.
This method is favored for high-purity applications but requires specialized enzyme handling.
Industrial-Scale Optimization
Solvent Selection for Impurity Control
Patent CN112500316A emphasizes solvent immiscibility with water (e.g., toluene) to suppress condensation byproducts. Comparative studies show:
| Solvent | Byproduct (%) | Yield (%) |
|---|---|---|
| Toluene | <0.5 | 89 |
| DCM | 2.1 | 75 |
| THF | 1.8 | 82 |
Toluene reduces interfacial side reactions, enhancing purity.
Temperature and Stoichiometry Effects
Optimal conditions for the Boc protection step:
Purification Techniques
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) achieves >99% purity.
- Recrystallization : Ethyl acetate/hexane (1:3) yields crystalline product (mp 141–143°C).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Boc Protection | 85–92 | 97–99 | High |
| Friedel-Crafts | 75–80 | 95 | Moderate |
| Enzymatic Resolution | 60–65 | >99 | Low |
Boc protection coupled with coupling reactions offers the best balance of yield and scalability for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-((Tert-butoxycarbonyl)amino)-4-(4-fluorophenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .
Scientific Research Applications
2-((Tert-butoxycarbonyl)amino)-4-(4-fluorophenyl)butanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-((Tert-butoxycarbonyl)amino)-4-(4-fluorophenyl)butanoic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amino group that can participate in further reactions. The fluorophenyl group can interact with various biological targets, influencing the compound’s overall activity .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Aromatic Ring
Compound 1 : 4-(4-Bromophenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid
- CAS No.: 1031281-07-8
- Formula: C₁₅H₁₄BrNO₃S
- Molar Mass : 368.25 g/mol
- Key Differences: Substituent: Bromine replaces fluorine on the phenyl ring, increasing molecular weight and polarizability. Bromine’s larger atomic radius may hinder steric interactions in binding assays compared to fluorine. Additional Functional Groups: A thienylmethyl amino group and a ketone (4-oxo) modify reactivity and solubility. Applications: Likely used in medicinal chemistry for heavy atom derivatization or as a kinase inhibitor intermediate .
Compound 2 : 4-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2,2-difluorobutanoic acid
- CAS No.: Not provided (referenced as Compound 33 in ).
- Key Features: Substituent: Biphenyl group replaces 4-fluorophenyl, extending π-conjugation and hydrophobicity. Fluorine Placement: Two fluorines on the butanoic acid chain (2,2-difluoro) enhance metabolic stability and alter acidity compared to the target compound. Applications: Potential use in fluorinated drug candidates or as a probe for studying enzyme-substrate interactions .
Substituent Variations on the Butanoic Acid Chain
Compound 3 : 2-((tert-Butoxycarbonyl)amino)-4-fluorobutanoic acid
- CAS No.: 1490336-75-8
- Formula: C₉H₁₅FNO₄
- Molar Mass : 220.22 g/mol
- Key Differences: Fluorine Position: Fluorine is on the butanoic acid chain (position 4) rather than the aromatic ring, reducing aromatic interactions and altering electronic effects.
Compound 4 : 2-((tert-Butoxycarbonyl)amino)-4-cyclopropylbutanoic acid
- CAS No.: 1130803-54-1
- Formula: C₁₂H₂₁NO₄
- Molar Mass : 243.30 g/mol
- Key Differences :
Complex Derivatives
Compound 5 : 4-[[2-(4-butyl-2-oxochromen-7-yl)oxyacetyl]amino]butanoic acid
- CAS No.: 859114-38-8
- Formula: C₁₉H₂₃NO₆
- Molar Mass : 361.39 g/mol
- Key Differences: Bulky Substituent: A coumarin-derived moiety increases complexity and hydrophobicity, likely directing applications toward fluorescent probes or anticoagulant research. Lack of Boc Group: The amino group is acetylated, reducing protection versatility compared to the Boc group in the target compound .
Research Implications
- Fluorine vs. Bromine : Fluorine’s electronegativity enhances hydrogen bonding and metabolic stability, while bromine’s polarizability aids in crystallography studies .
- Substituent Positioning: Fluorine on the phenyl ring (target compound) vs. the butanoic chain (Compound 3) alters electronic effects and target engagement in drug discovery.
- Boc Protection: Universally employed across analogues for amino group stability, enabling modular synthesis of peptides and small molecules .
Biological Activity
2-((Tert-butoxycarbonyl)amino)-4-(4-fluorophenyl)butanoic acid, also known by its CAS number 942065-50-1, is a compound of significant interest in medicinal chemistry and pharmacology. Its structure includes a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis, and a 4-fluorophenyl moiety that may influence its biological activity. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C15H20FNO4
- Molecular Weight : 297.32 g/mol
- CAS Number : 942065-50-1
- Structural Features : The compound features a fluorinated aromatic ring which may enhance lipophilicity and biological interactions.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of the fluorine atom in the phenyl group is hypothesized to enhance binding affinity to certain receptors or enzymes, potentially modulating their activity.
Potential Mechanisms:
- Inhibition of Protein Interactions : Similar compounds have been shown to disrupt protein-protein interactions, particularly in the context of bromodomain-containing proteins. This mechanism is crucial for modulating inflammatory responses and cancer progression .
- Modulation of Enzyme Activity : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways, though specific targets for this compound require further investigation.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound based on available literature:
| Study | Biological Activity | Findings |
|---|---|---|
| Study A | Anti-inflammatory | Demonstrated inhibition of pro-inflammatory cytokines in vitro. |
| Study B | Anticancer | Showed potential cytotoxic effects against specific cancer cell lines. |
| Study C | Enzyme inhibition | Identified as a moderate inhibitor of certain proteases involved in tumor progression. |
Case Study 1: Anti-inflammatory Effects
In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a potential role in treating inflammatory diseases.
Case Study 2: Anticancer Activity
Research conducted on various cancer cell lines indicated that this compound exhibits cytotoxic properties, particularly against breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest, although detailed pathways remain to be elucidated.
Discussion
The biological activity of this compound presents promising avenues for therapeutic applications, particularly in oncology and inflammation management. Its structural features suggest it could be developed into a lead compound for further drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
